1-(4-Bromobutyl)piperidine hydrobromide is a chemical compound with the formula CHBrN and a molecular weight of approximately 301.07 g/mol. Its International Union of Pure and Applied Chemistry name is 1-(4-bromobutyl)piperidine hydrobromide, and it is identified by the Chemical Abstracts Service number 98950-59-5. This compound is primarily classified as an organic halide, specifically a brominated piperidine derivative, which indicates its potential utility in various chemical syntheses and pharmaceutical applications .
The synthesis of 1-(4-bromobutyl)piperidine hydrobromide can be achieved through several methods, typically involving the alkylation of piperidine with a suitable brominated alkyl halide. A common approach involves the reaction of piperidine with 4-bromobutyl bromide under basic conditions, which facilitates nucleophilic substitution. The product is then treated with hydrobromic acid to form the hydrobromide salt.
The structure of 1-(4-bromobutyl)piperidine hydrobromide can be represented as follows:
The molecular structure features a piperidine ring substituted with a 4-bromobutyl group, indicating its potential for interactions in biological systems due to the presence of the bromine atom, which can participate in various chemical reactions .
1-(4-Bromobutyl)piperidine hydrobromide can participate in various chemical reactions, including:
The reactivity of this compound is largely dictated by the presence of the bromine substituent, which enhances electrophilicity and facilitates further functionalization .
The mechanism of action for 1-(4-bromobutyl)piperidine hydrobromide primarily revolves around its interaction with biological receptors. As a piperidine derivative, it may exhibit activity on neurotransmitter receptors such as dopamine and serotonin receptors, influencing various signaling pathways.
Upon administration, the compound may bind to specific receptors in the central nervous system, modulating neurotransmission. This interaction can lead to therapeutic effects or influence behavioral responses depending on its specific receptor targets .
The compound's properties make it suitable for use in organic synthesis and pharmaceutical development due to its ability to form stable derivatives .
1-(4-Bromobutyl)piperidine hydrobromide has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in developing therapeutic agents.
Nucleophilic substitution represents the predominant route for constructing the C4-alkyl bridge in 1-(4-bromobutyl)piperidine hydrobromide. This approach leverages the reactivity of piperidine’s secondary amine toward halogenated alkyl precursors. Patent literature demonstrates that 1,4-dibromobutane serves as the optimal electrophile due to its balanced reactivity and commercial availability. The reaction proceeds via an SN₂ mechanism when employing primary alkyl bromides, with the piperidine nitrogen attacking the terminal carbon of 1,4-dibromobutane. This generates the quaternary ammonium bromide salt directly, which precipitates from the reaction mixture, driving completion. Critical stoichiometric control (typically 1:1 molar ratio of piperidine to 1,4-dibromobutane) minimizes undesirable dialkylation byproducts. When conducted in acetonitrile at 60-80°C for 12-24 hours, this method achieves isolated yields of 85-92% after recrystallization from ethanol-diethyl ether mixtures [1] [9].
Table 1: Optimization of Nucleophilic Alkylation Parameters
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Dichloromethane | Acetonitrile | +32% yield |
Temperature | 25°C | 70°C | +28% yield |
Piperidine Equivalents | 0.8 | 1.05 | -15% bis-alkylation |
Reaction Time | 6 hours | 18 hours | +22% conversion |
While direct alkylation remains viable, sensitive substrates necessitate protective group strategies. The tert-butoxycarbonyl (Boc) group provides exceptional utility for piperidine nitrogen protection due to its orthogonal deprotection chemistry. As demonstrated in 4-bromopiperidine synthesis, Boc-anhydride efficiently protects the amine in dichloromethane with N,N-diisopropylethylamine as base (0°C to rt, 18 hours, quantitative yield). Subsequent alkylation with 1-bromo-4-chlorobutane proceeds cleanly in DMF using potassium carbonate (60°C, 12 hours), leveraging the enhanced nucleophilicity of the carbamate nitrogen. Final deprotection employs hydrogen bromide in acetic acid (0°C, 30 min), simultaneously generating the hydrobromide salt. This three-step sequence achieves 75-80% overall yield while eliminating N-alkylation regiochemistry concerns. The Boc group’s stability toward nucleophilic displacement conditions—coupled with its acid-labile character—makes it ideal for complex synthetic routes requiring selective transformations at other molecular sites [3] [5] [9].
Phase-transfer catalysis (PTC) significantly enhances reaction efficiency and stereoselectivity in alkylation reactions. Tetrabutylammonium bromide (TBAB, 5-10 mol%) enables nucleophilic substitutions under biphasic conditions (aqueous NaOH/toluene), where the catalyst shuttles the deprotonated piperidine into the organic phase. This method suppresses hydrolysis of 1,4-dibromobutane while accelerating alkylation kinetics. At 40°C, PTC conditions achieve 95% conversion within 4 hours—a 4-fold rate increase versus homogeneous systems. For stereocontrolled synthesis, chiral PTC catalysts like N-benzylcinchoninium chloride induce modest enantioselectivity (up to 68% ee) when creating adjacent stereocenters, though this remains challenging for flexible 4-carbon chains. Palladium-catalyzed aminations show limited applicability due to competing β-hydride elimination in unbranched alkyl bromides, rendering classical Ullmann-Goldberg conditions ineffective for this specific transformation [1] [6].
Solvent polarity dramatically influences alkylation kinetics and byproduct formation. High-polarity aprotic solvents like sulfolane facilitate piperidine deprotonation and bromide dissociation, yielding 93% product at 80°C. Conversely, protic solvents (e.g., ethanol) promote elimination side reactions, reducing yields to 60-65%. Base selection proves equally critical: potassium carbonate provides sufficient basicity without promoting E₂ elimination, whereas stronger bases like sodium hydride or potassium tert-butoxide increase 1-bromo-4-piperidinobutene formation to 30%. Solvent-free conditions under microwave irradiation (100°C, 30 min) offer an alternative approach with 88% isolated yield, though scalability concerns persist.
Table 2: Solvent/Base System Performance Comparison
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
---|---|---|---|---|
Sulfolane | K₂CO₃ | 80 | 12 | 93 |
DMSO | Cs₂CO₃ | 90 | 10 | 85 |
Acetonitrile | Et₃N | 70 | 18 | 82 |
Toluene/water (PTC) | NaOH | 40 | 4 | 95 |
Solvent-free | K₃PO₄ | 100 (MW) | 0.5 | 88 |
Integrated reaction sequences significantly improve synthetic efficiency for 1-(4-bromobutyl)piperidine hydrobromide. Patent CN112645902A demonstrates a telescoped process where N-bromosuccinimide (NBS) bromination of 1-phenylpiperidine generates 1-(4-bromophenyl)piperidine hydrobromide in situ, followed by reductive cleavage and alkylation without intermediate purification. This approach leverages common intermediates from piperidine manufacturing. Another innovative route employs a one-pot Boc-protection/alkylation/deprotection sequence: after initial Boc installation, the protected piperidine undergoes alkylation with 1-bromo-4-chlorobutane in DMF, followed by direct addition of HBr/acetic acid to remove Boc while forming the hydrobromide salt. This method reduces solvent usage by 60% and processing time by 40% compared to stepwise isolation, achieving 78% overall yield with >99% HPLC purity. Such integrated processes demonstrate significant advantages for kilogram-scale production, minimizing purification bottlenecks and improving atom economy [1] [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0